Cas no 93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate)

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate structure
93204-36-5 structure
Nombre del producto:(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Número CAS:93204-36-5
MF:C12H15NO5
Megavatios:253.251203775406
MDL:MFCD00799501
CID:801225
PubChem ID:24870853

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Propiedades químicas y físicas

Nombre e identificación

    • (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
    • (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate
    • D-Serine,N-[(phenylmethoxy)carbonyl]-, methyl ester
    • methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
    • N-CARBOBENZYLOXY-D-SERINE METHYL ESTER
    • N-Z-D-serine methyl ester
    • Z-D-SERINE METHYL ESTER
    • Cbz-D-serine methyl ester
    • D-N-Cbz-serine methyl ester
    • N-CBZ-D-serine methyl ester
    • N-[(Phenylmethoxy)carbonyl]-D-serine methyl ester (ACI)
    • D
    • (R)-Methyl2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
    • Methyl (R)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate
    • MFCD00799501
    • (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanate
    • Methyl ((benzyloxy)carbonyl)-D-serinate
    • DA-55404
    • N-Cbz-D-serineMethylEster
    • 93204-36-5
    • HY-W052310
    • SCHEMBL345229
    • methyl N-[(benzyloxy)carbonyl]-D-serinate
    • F20435
    • Q-101604
    • DTXSID80473793
    • METHYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYPROPANOATE
    • AKOS016844204
    • N-(Benzyloxycarbonyl)-D-serine methyl ester
    • CS-0045089
    • CINAUOAOVQPWIB-SNVBAGLBSA-N
    • Z-D-Ser-OMe
    • AS-71189
    • EN300-7047544
    • MDL: MFCD00799501
    • Renchi: 1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
    • Clave inchi: CINAUOAOVQPWIB-SNVBAGLBSA-N
    • Sonrisas: C(C1C=CC=CC=1)OC(=O)N[C@H](CO)C(=O)OC

Atributos calculados

  • Calidad precisa: 253.09500
  • Masa isotópica única: 253.09502258g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 8
  • Complejidad: 276
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2
  • Xlogp3: 0.7
  • Superficie del Polo topológico: 84.9Ų

Propiedades experimentales

  • Color / forma: Golden liquid
  • Denso: 1.2499 (rough estimate)
  • Punto de fusión: 41-43 °C (lit.)
  • Punto de ebullición: 170 °C/0.01 mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • índice de refracción: 1.5200 (estimate)
  • PSA: 88.35000
  • Logp: 0.65110
  • Actividad óptica: [α]25/D +15°, c = 1 in methanol

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Información de Seguridad

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Datos Aduaneros

  • Código HS:2924299090
  • Datos Aduaneros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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93204-36-5 98%
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55.0CNY 2021-07-15
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N33630-25g
N-Cbz-D-serine Methyl Ester
93204-36-5 98%
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Apollo Scientific
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SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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TRC
M345685-50mg
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate
93204-36-5
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$ 65.00 2022-06-03
TRC
M345685-100mg
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate
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$ 80.00 2022-06-03
Chemenu
CM194910-100g
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
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Chemenu
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(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
93204-36-5 95%
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$400 2021-06-09

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Methanol
Referencia
A practical route to regiospecifically substituted (R)- and (S)-oxazolylphenols
Scheurer, Andreas; Mosset, Paul; Bauer, Walter; Saalfrank, Rolf W., European Journal of Organic Chemistry, 2001, (16), 3067-3074

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  0.5 h, rt; rt → 0 °C
1.2 0 °C → rt; overnight, rt
Referencia
Tetrahydroisoquinoline compound intermediate, its preparation method and application
, China, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water
Referencia
Preparation of fused tricyclic aminopyrimidines as CDK inhibitors for the treatment of abnormal cellular proliferation
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water
Referencia
Stereoisomers of monatin, their use as sweeteners, and preparation of of them and their intermediates
, Japan, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 - 45 min, 10 - 15 °C; 15 °C → 30 °C; 10 - 12 h, 25 - 30 °C
Referencia
Process for the preparation of lacosamide using a new intermediate
, India, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  rt
Referencia
Preparation of nucleic acid binders having a hydroxyamine motif as protein synthesis inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methanol ;  100 h, 36 °C
Referencia
Chemo- and Site-Selective Fischer Esterification Catalyzed by B(C6F5)3
Li, Ya-Lan; Pang, Jin-Yu; Lou, Ji-Cong; Sun, Wen-Wu; Liu, Ji-Kai; et al, Asian Journal of Organic Chemistry, 2021, 10(6), 1424-1427

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  cooled; 4 h, rt
1.2 Reagents: Sodium bicarbonate ;  overnight, rt
Referencia
Preparation of thiazole derivatives as ERR-α inverse agonists
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ,  Water Solvents: Chloroform
Referencia
Discovery of DA-1229: A potent, long acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes
Kim, Heung Jae; Kwak, Woo Young; Min, Jong Pil; Lee, Jae Young; Yoon, Tae Hyun; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3809-3812

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: Tetrabutylammonium bromide ;  25 min, rt
Referencia
A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditions
Babu, Kothamasu Suresh; Rao, Vidadala Rama Subba; Rao, Ravu Ranga; Babu, Sakhamuri Sivaram; Rao, Janaswami Madhusudana, Canadian Journal of Chemistry, 2009, 87(2), 393-396

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ;  12 h, 0 °C
Referencia
Preparation of dipeptide and tripeptide epoxy ketone protease inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h
Referencia
Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction
Panunzio, Mauro; Bandini, Elisa; Campana, Eileen; Vicennati, Paola, Tetrahedron: Asymmetry, 2002, 13(19), 2113-2115

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Acetyl chloride Solvents: Methanol ;  15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referencia
Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanol
Yeom, Chang-Eun; Lee, So Young; Kim, Young Jong; Kim, B. Moon, Synlett, 2005, (10), 1527-1530

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
First Stereocontrolled Synthesis of (S)-Cleonin and Related Cyclopropyl-Substituted Amino Acids
Esposito, Annamaria; Piras, Pier Paolo; Ramazzotti, Daniela; Taddei, Maurizio, Organic Letters, 2001, 3(21), 3273-3275

Métodos de producción 15

Condiciones de reacción
Referencia
Synthesis of tritiated threonine with a high specific activity
Delacotte, Jean Michel; Galons, Herve; Schott, Dominique; Morgat, Jean Louis, Journal of Labelled Compounds and Radiopharmaceuticals, 1991, 29(10), 1141-6

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  45 min, 0 °C
Referencia
A modified fluoro-Pummerer reaction with DAST and NIS for synthesis of β-amino-α-fluoro-sulfides from corresponding β-amino-sulfides
Chen, Hongju; Hu, Zhanxing; Zhang, Jianxin; Liang, Guangyi; Xu, Bixue, Tetrahedron, 2015, 71(14), 2089-2094

Métodos de producción 17

Condiciones de reacción
Referencia
Synthesis and biological evaluation of fluorescent analogs of polymyxin B
Suda, Hiroyuki; Nozaki, Jin; Yoshihara, Toshitada; Komagoe, Keiko; Oku, Hiroyuki; et al, Peptide Science, 2012, 48, 97-100

Métodos de producción 18

Condiciones de reacción
Referencia
The synthesis of substituted (4S)-4-(hydroxymethyl)imidazolidin-2-ones as novel protein kinase C modulators
Zhao, Lianyun; Qiao, Lixin; Rong, Suo-Bao; Kozikowski, Alan P., Tetrahedron Letters, 2000, 41(45), 8711-8715

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  0 °C; 3 h, rt
Referencia
Different Routes to Ampholytic Polydehydroalanine: Orthogonal versus Simultaneous Deprotection
Kruse, Jan-Hendrik; Biehl, Philip; Schacher, Felix Helmut, Macromolecular Rapid Communications, 2019, 40(10),

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  5 min, 0 °C
1.2 2 h, 0 °C → reflux
Referencia
Substituted diaminopropanol derivatives as glucosylceramide synthase inhibitors for the treatment of diseases and their preparation
, World Intellectual Property Organization, , ,

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Raw materials

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Preparation Products

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Amadis Chemical Company Limited
(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
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Pureza:99%/99%
Cantidad:100g/500g
Precio ($):166.0/594.0